molecular formula C7H13ClFNO2 B13446053 Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride CAS No. 2913241-69-5

Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride

Cat. No.: B13446053
CAS No.: 2913241-69-5
M. Wt: 197.63 g/mol
InChI Key: VFUPLPBVRDXHHN-UHFFFAOYSA-N
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Description

Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is a chemical compound with the molecular formula C7H13ClFNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluoro substituent on the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of ethyl 2-bromoacetate with a suitable amine to form the azetidine ring.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride
  • 3-Fluoroazetidine hydrochloride

Uniqueness

Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is unique due to its specific structural features, including the fluoro substituent on the azetidine ring. This structural modification can significantly impact its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

2913241-69-5

Molecular Formula

C7H13ClFNO2

Molecular Weight

197.63 g/mol

IUPAC Name

ethyl 2-(3-fluoroazetidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C7H12FNO2.ClH/c1-2-11-6(10)3-7(8)4-9-5-7;/h9H,2-5H2,1H3;1H

InChI Key

VFUPLPBVRDXHHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CNC1)F.Cl

Origin of Product

United States

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